molecular formula C11H13ClN2O B6171903 (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 2518136-84-8

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B6171903
CAS RN: 2518136-84-8
M. Wt: 224.7
InChI Key:
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Description

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine, abbreviated as (1R)-8-Cl-1-Me-3-NO-TH-1H-3-Bz, is a novel synthetic compound with potential applications in the medical and scientific fields. It is a member of the benzazepine family, which is a group of compounds that are known to exhibit a wide range of pharmacological activities. The compound has been studied extensively in laboratory settings and has demonstrated a number of interesting properties.

Scientific Research Applications

((1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine)-8-Cl-1-Me-3-NO-TH-1H-3-Bz has been studied extensively in laboratory settings, with a number of potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, and has been used in studies of the mechanisms of action of various drugs and compounds. It has also been used in studies of the mechanisms of action of various hormones and neurotransmitters, and has been studied for its potential applications in the treatment of cancer and other diseases.

Mechanism of Action

((1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine)-8-Cl-1-Me-3-NO-TH-1H-3-Bz has been shown to interact with various receptors and enzymes in the body, leading to a range of effects. It has been shown to bind to the serotonin 5-HT2 receptor, as well as to the GABA-A receptor. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
((1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine)-8-Cl-1-Me-3-NO-TH-1H-3-Bz has been studied for its potential effects on the body. It has been shown to have anti-inflammatory and antioxidant properties, as well as to have an effect on the body's metabolism. It has also been studied for its potential effects on the central nervous system, with some studies suggesting that it may have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

((1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine)-8-Cl-1-Me-3-NO-TH-1H-3-Bz has a number of advantages for use in laboratory experiments. It is relatively stable and has a relatively low toxicity profile, making it suitable for use in a variety of research settings. However, it is also relatively expensive and has a short shelf life, making it unsuitable for use in long-term experiments.

Future Directions

There are a number of potential future directions for ((1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine)-8-Cl-1-Me-3-NO-TH-1H-3-Bz research. It could be studied further for its potential applications in the treatment of cancer, as well as its potential antidepressant and anxiolytic effects. It could also be studied further for its potential interactions with other drugs and compounds, and its potential effects on the body's metabolism. Additionally, it could be studied further for its potential applications in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of ((1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine)-8-Cl-1-Me-3-NO-TH-1H-3-Bz involves a multi-step process. The first step is the preparation of the (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine-8-chloro-1-methyl-3-nitroso-tetrahydro-1H-3-benzazepine intermediate by the reaction of 3-nitroso-1-methyl-8-chloro-tetrahydro-1H-3-benzazepine with a base. The intermediate is then reacted with a nucleophile, such as an alcohol, to form the desired ((1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine)-8-Cl-1-Me-3-NO-TH-1H-3-Bz. The reaction is usually carried out in an organic solvent at a temperature of approximately 150 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-3-benzazepine", "methyl chloride", "sodium nitrite", "hydrochloric acid", "sodium nitrate", "sodium hydroxide", "chlorine gas" ], "Reaction": [ "Step 1: Nitrosation of 2,3,4,5-tetrahydro-1H-3-benzazepine with sodium nitrite and hydrochloric acid to form 1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine", "Step 2: Chlorination of 1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine with chlorine gas to form (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine", "Step 3: Reduction of (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine with sodium hydroxide and sodium nitrate to form (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine" ] }

CAS RN

2518136-84-8

Product Name

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C11H13ClN2O

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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